2-(3-氨基苯基)乙酸乙酯

概述

描述

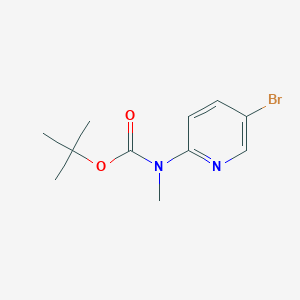

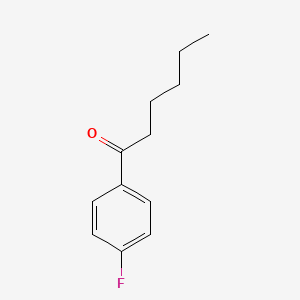

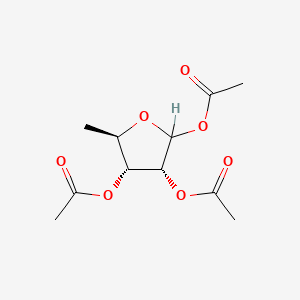

Ethyl 2-(3-aminophenyl)acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(3-aminophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-aminophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

2-(3-氨基苯基)乙酸乙酯是有机合成中的重要中间体。 它可用于制备各种杂环化合物,这些化合物是许多药物中的核心结构。 例如,它可参与合成吲唑衍生物,由于其生物活性,吲唑衍生物在药物发现中很突出 .

药理学

在药理学研究中,2-(3-氨基苯基)乙酸乙酯作为合成具有潜在治疗应用的化合物的先驱。 它已被用于合成具有多种药理活性的苯氧乙酰胺衍生物,这些衍生物可被探索作为治疗候选物 .

材料科学

由于其在合成可用于创建具有特定性能的新材料的有机化合物中的作用,这种化合物在材料科学中得到了应用。 它参与形成聚合物或涂层,这些聚合物或涂层可能具有增强的耐久性或其他理想特性,这一点尤其令人感兴趣 .

分析化学

在分析化学中,2-(3-氨基苯基)乙酸乙酯可用作各种色谱和光谱方法中的标准品或参考化合物。 其定义明确的结构和性质使其可用于方法开发和校准过程 .

生物化学

在生物化学中,这种化合物可用于研究酶催化反应,其中它可能充当底物或抑制剂。 了解其与生物分子的相互作用可以深入了解酶机制和酶抑制剂的设计 .

工业应用

2-(3-氨基苯基)乙酸乙酯可在工业环境中用作合成染料、颜料或其他需要具有胺官能团的化合物的化合物的中间体。 其在材料或化学品的大规模生产中的作用得到了其可用性和反应性的支持 .

安全和危害

Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.

作用机制

Target of Action

Ethyl 2-(3-aminophenyl)acetate is a complex organic compound with a molecular weight of 179.22 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation. The downstream effects of these pathways would depend on the specific context and require further investigation.

Result of Action

Given its potential involvement in Suzuki–Miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(3-aminophenyl)acetate is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature

属性

IUPAC Name |

ethyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUURMJLRJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)